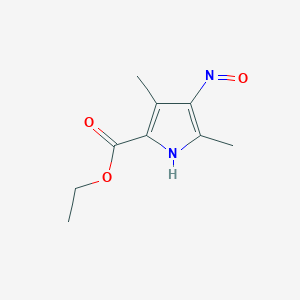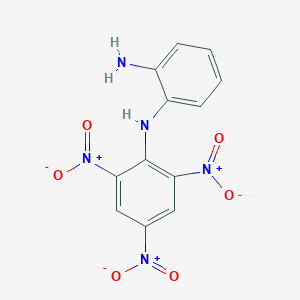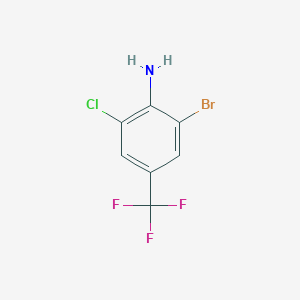
2-Bromo-6-chloro-4-(trifluoromethyl)aniline
Descripción general
Descripción
Synthesis Analysis
The synthesis of halogenated anilines, including 2-Bromo-6-chloro-4-(trifluoromethyl)aniline, often involves halogenation reactions where bromine and chlorine are introduced into the aniline molecule. Methods for synthesizing similar compounds have been described, showcasing various strategies to incorporate halogen and trifluoromethyl groups into the aromatic ring. An example includes the synthesis of 2,6-dibromo-4-trifluoromethoxy aniline, highlighting the efficiency of bromination agents and the impact of solvent choice on yield and purity (Ding Zhi-yuan, 2011).
Molecular Structure Analysis
The molecular structure of halogenated anilines is significantly influenced by the electronegative substituents, which can affect the electron distribution and physical properties of the molecule. Studies on similar compounds, such as 4-chloro-3-(trifluoromethyl)aniline, provide insights into the effects of substituents on the vibrational spectra and molecular structure through experimental and theoretical vibrational analysis (B. Revathi et al., 2017).
Chemical Reactions and Properties
The presence of bromo, chloro, and trifluoromethyl groups in 2-Bromo-6-chloro-4-(trifluoromethyl)aniline makes it a versatile reactant in various chemical reactions. These substituents can influence the reactivity of the aniline nitrogen, facilitating nucleophilic substitution reactions or participating in the formation of coordination compounds. Research on related molecules has shown how the substitution pattern affects the chemical reactivity and the types of reactions these compounds can undergo.
Physical Properties Analysis
The physical properties of 2-Bromo-6-chloro-4-(trifluoromethyl)aniline, such as melting point, boiling point, and solubility, are determined by the molecular structure and the nature of its substituents. The vibrational spectroscopy and molecular orbital calculations of similar halogenated anilines offer valuable data on the compound's physical characteristics, including insights into its stability and electronic properties (M. Arivazhagan et al., 2012).
Aplicaciones Científicas De Investigación
-
Preparation of Fluorinated Organic Compounds
- Application : Many recent advances in the agrochemical, pharmaceutical, and functional materials fields have been made possible by the development of organic compounds containing fluorine . Indeed, the effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
- Results : As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .
Safety And Hazards
- Hazard Statements : H302 (Acute toxicity via oral exposure), H315 (Eye irritation), H319 (Skin irritation), H335 (Respiratory system irritation).
- Precautionary Statements : P261 (Avoid breathing dust), P264 (Wash hands thoroughly), P271 (Use only in a well-ventilated area), P301 + P312 (In case of ingestion, seek medical advice), P302 + P352 (In case of skin contact, wash with soap and water), P305 + P351 + P338 (In case of eye contact, rinse thoroughly with water).
- Storage Class : Combustible solids (Storage Class Code 11).
- Flash Point : 108.9°C (closed cup).
Direcciones Futuras
Further research on the applications of 2-Bromo-6-chloro-4-(trifluoromethyl)aniline, its reactivity, and potential modifications could lead to novel compounds or improved synthetic methodologies.
Please note that this analysis is based on available data, and further investigation may be necessary for specific applications. For detailed references, consult relevant scientific literature1234.
Propiedades
IUPAC Name |
2-bromo-6-chloro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJCOPVKCCJSFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353192 | |
| Record name | 2-Bromo-6-chloro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-chloro-4-(trifluoromethyl)aniline | |
CAS RN |
109919-26-8 | |
| Record name | 2-Bromo-6-chloro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-chloro-4-(trifluoromethyl) aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



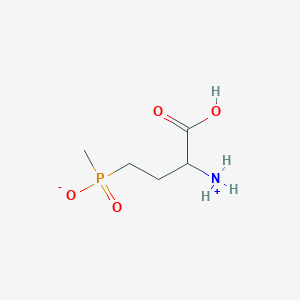
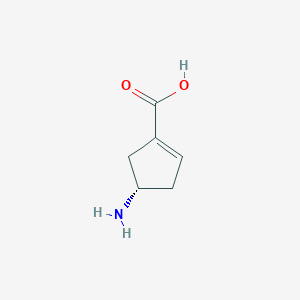
![1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B12854.png)
![2-Bromo-N-(4-{2-[(3-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2-hydroxypropyl)amino]-2-methylpropyl}phenyl)acetamide](/img/structure/B12855.png)

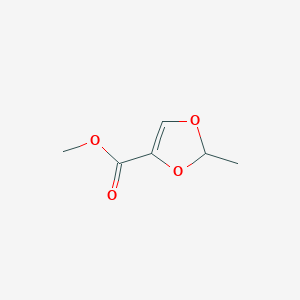
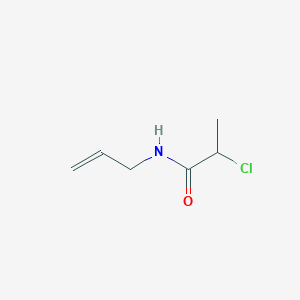
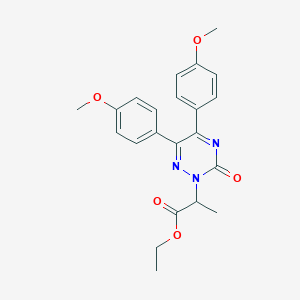
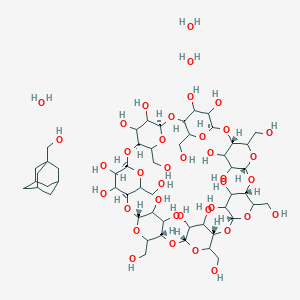
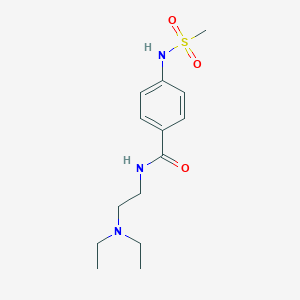
![4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine](/img/structure/B12869.png)

